molecular formula C10H7ClN2O2 B1285006 4-Amino-8-chloroquinoline-3-carboxylic acid CAS No. 955328-22-0

4-Amino-8-chloroquinoline-3-carboxylic acid

Cat. No. B1285006
M. Wt: 222.63 g/mol
InChI Key: DMQKTDVVSMSBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally related to 4-Amino-8-chloroquinoline-3-carboxylic acid, has been reported. This method involves the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction to introduce chlorine or bromine atoms . Although the specific synthesis of 4-Amino-8-chloroquinoline-3-carboxylic acid is not detailed, the principles of this method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various interactions. For instance, the study of proton-transfer compounds of 8-aminoquinoline with different aromatic carboxylic acids reveals the formation of one-dimensional hydrogen-bonded chain structures. These structures are formed through interactions such as O-H...O(carboxyl) and N(+)-H...O(carboxyl) extensions, as well as aromatic ring pi-pi associations . This suggests that 4-Amino-8-chloroquinoline-3-carboxylic acid could also engage in similar hydrogen bonding and pi-pi interactions due to its amino and carboxylic functional groups.

Chemical Reactions Analysis

The interactions of 8-aminoquinoline with various aromatic carboxylic acids have been studied, leading to the synthesis of proton-transfer compounds. These compounds exhibit primary hydrogen-bonding interactions between the quinoline nitrogen and the carboxylate group of the acid. Additional peripheral associations often result in polymeric chain structures . This indicates that 4-Amino-8-chloroquinoline-3-carboxylic acid may also participate in proton-transfer reactions and form hydrogen-bonded polymeric structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Amino-8-chloroquinoline-3-carboxylic acid are not provided in the papers, the properties of related compounds can offer some insights. For example, the synthesis of 2-substituted tetrahydroquinoline carboxylic acids and their proposed formation mechanisms based on quantum-chemical calculations suggest that the introduction of different substituents can significantly affect the properties of the quinoline core . Therefore, the presence of an amino group and a chlorine atom in the 4-Amino-8-chloroquinoline-3-carboxylic acid molecule would influence its reactivity, solubility, and potential for forming crystalline structures.

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Pharmaceutical Applications

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Nowadays there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Proteomics Research

    • 8-Chloroquinoline-3-carboxylic acid, a chlorinated quinoline, is used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this context, 8-Chloroquinoline-3-carboxylic acid could be used as a reagent or probe in various biochemical experiments .
  • Synthesis of Bioactive Compounds

    • Quinoline derivatives have been synthesized for the development of bioactive compounds . These compounds have potential biological and pharmaceutical activities . For example, multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one have been performed .
  • Construction of Heterocyclic Compounds

    • Quinoline is an essential segment of both natural and synthetic compounds . Various synthesis protocols have been reported for the construction of this scaffold . For instance, the intramolecular cyclization of 1,3-diols was performed in DMF containing HCl to produce (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .
  • Chemical Synthesis
    • Quinoline is used in the synthesis of other compounds . For example, the intramolecular cyclization of 1,3-diols was performed in DMF containing HCl to produce (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .

properties

IUPAC Name

4-amino-8-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQKTDVVSMSBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588692
Record name 4-Amino-8-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-chloroquinoline-3-carboxylic acid

CAS RN

955328-22-0
Record name 4-Amino-8-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Selberg, LY Yu, O Bondarenko, E Kankuri… - International Journal of …, 2021 - mdpi.com
The fat mass and obesity-associated protein (FTO), an RNA N 6 -methyladenosine (m 6 A) demethylase, is an important regulator of central nervous system development, neuronal …
Number of citations: 21 www.mdpi.com
TA Rietz - 2022 - ir.vanderbilt.edu
Immune co-stimulatory and co-inhibitory receptors play a critical role in the maintenance of immune homeostasis. These checkpoint proteins have been proven to be effective targets in …
Number of citations: 0 ir.vanderbilt.edu

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